molecular formula C21H15ClN4S B12035072 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-51-2

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12035072
CAS No.: 478254-51-2
M. Wt: 390.9 g/mol
InChI Key: NVCPOGQGNIKLSN-OEAKJJBVSA-N
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Description

The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5(4H)-thione family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . These derivatives are synthesized via intramolecular cyclization of thiosemicarbazides, as described in foundational studies . The target compound features a biphenyl moiety and a 2-chlorophenyl substituent, which influence its physicochemical and biological behavior.

Properties

CAS No.

478254-51-2

Molecular Formula

C21H15ClN4S

Molecular Weight

390.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15ClN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+

InChI Key

NVCPOGQGNIKLSN-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and chlorophenyl intermediates, followed by the formation of the triazole ring. The final step involves the introduction of the thione group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among similar compounds lie in the substituents on the triazole ring and the benzylideneamino group. Below is a comparative table:

Compound Name (CAS No.) Substituents (R1, R2) Molecular Formula Molecular Weight Notable Properties/Activities References
Target compound R1: [1,1'-Biphenyl]-4-yl; R2: 2-Cl C₂₁H₁₅ClN₄S 410.89* Pending detailed studies [Inferred]
3-(4-Fluorophenyl) analog (CAS 573929-61-0) R1: Biphenyl-4-yl; R2: 4-F C₂₁H₁₅FN₄S 374.43 Commercial availability; unknown bioactivity
(E)-4-(2-Chlorobenzylideneamino)-3-(2-Cl-Ph) R1: 2-Cl-Ph; R2: 2-Cl-Ph C₁₅H₁₀Cl₂N₄S 365.29 Co-crystallized with thiocarbonohydrazide; structural studies
4-((2-Bromobenzylidene)amino)-3-(4-F-Ph) (CAS 57801-95-3) R1: 2-Br-Ph; R2: 4-F-Ph C₁₅H₁₀BrFN₄S 409.29 Bromine enhances lipophilicity; potential halogen bonding
3-(3-Methoxybenzyl)-4-(2-methoxy-Ph) R1: 3-MeO-Ph; R2: 2-MeO-Ph C₁₈H₁₈N₄O₂S 378.43 Electron-donating groups alter solubility
4-Amino-3-(4-hydroxyphenyl) analog R1: H; R2: 4-OH-Ph C₈H₇N₄OS 207.23 Hydroxyl group enables hydrogen bonding; metal coordination

Notes:

  • *Molecular weight calculated based on formula.
  • Electron-donating groups (e.g., methoxy, hydroxyl) improve solubility in polar solvents but may reduce metabolic stability .

Crystallographic and Conformational Insights

Crystallographic studies using SHELX and ORTEP reveal that substituents dictate molecular conformation and packing:

  • The target compound’s biphenyl group introduces steric bulk, likely leading to a twisted conformation, as seen in biphenyl-containing analogs .
  • In 4-amino-3-phenyl derivatives, hydrogen bonding (N–H⋯S/O) facilitates dimer formation, stabilizing the crystal lattice .

Biological Activity

The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of a biphenylmethylene group and a chlorophenyl moiety enhances its structural complexity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown effectiveness against various bacterial strains. For instance:

  • Antimycobacterial Activity : A study synthesized several triazole derivatives and tested them against Mycobacterium bovis BCG. Among these, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL, suggesting strong antimycobacterial activity .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound's structure suggests potential interactions with cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of triazoles can induce apoptosis in cancer cells. For example, a related compound exhibited IC50 values lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating potent anticancer activity .

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of triazole derivatives. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl groups can enhance anticonvulsant effects:

  • Convulsion Models : Compounds similar to the target compound were tested in picrotoxin-induced convulsion models, demonstrating significant protective effects against seizures .

The biological activity of 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione may be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly in pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and apoptosis.
  • DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimycobacterial Screening

In a study conducted on a series of triazole derivatives including the target compound, researchers found that specific structural modifications led to enhanced activity against Mycobacterium bovis BCG. The most active derivative had an MIC value significantly lower than other tested compounds .

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that the presence of specific substituents on the phenyl rings was crucial for enhancing anticancer efficacy. Notably, compounds with biphenyl substitutions showed markedly improved activity compared to simpler structures .

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